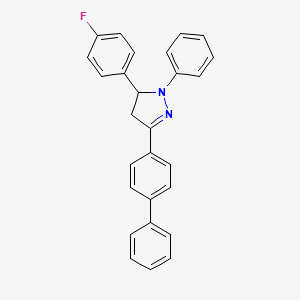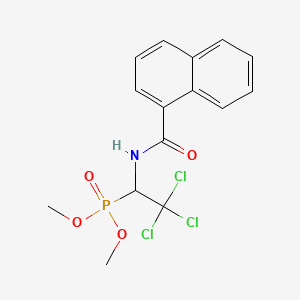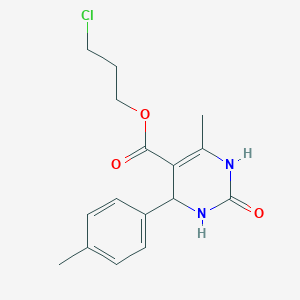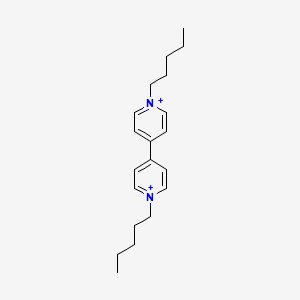
3-(biphenyl-4-yl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic molecule that features a pyrazole ring substituted with biphenyl, fluorophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
-
Step 1: Synthesis of Biphenyl and Fluorophenyl Precursors
- React biphenyl-4-boronic acid with 4-fluorophenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate.
- Reaction conditions: Typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures (around 80-100°C).
-
Step 2: Formation of the Pyrazole Ring
- Condense the biphenyl and fluorophenyl precursors with phenylhydrazine and an appropriate diketone under acidic conditions.
- Reaction conditions: The condensation reaction is usually performed in ethanol or methanol at reflux temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.
Scientific Research Applications
3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: Its aromatic structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound’s aromatic rings and fluorine atom can participate in π-π stacking interactions and hydrogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: can be compared with other similar compounds such as:
4-Fluorobiphenyl: A simpler structure with only a fluorine atom and biphenyl moiety.
1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole: Lacks the biphenyl group but retains the pyrazole and fluorophenyl moieties.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of the pyrazole ring.
The uniqueness of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE lies in its combination of multiple aromatic rings and a pyrazole core, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C27H21FN2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-phenyl-5-(4-phenylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C27H21FN2/c28-24-17-15-23(16-18-24)27-19-26(29-30(27)25-9-5-2-6-10-25)22-13-11-21(12-14-22)20-7-3-1-4-8-20/h1-18,27H,19H2 |
InChI Key |
RSKBCIXXDMRWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706512.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11706522.png)
![N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11706523.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11706525.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)



![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)
![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)

